Oleic anhydride

sphingolipid signaling protein kinase C Jurkat T cell assay

Researchers studying sphingosine-activated kinases face unwanted PKC background from oleic acid, while saturated anhydrides require heating (>65 °C) and acid chlorides release corrosive HCl. Oleic anhydride (CAS 24909-72-6) is a liquid acylating agent at room temperature (mp 22-24 °C) that eliminates these limitations. • Blocks sphingosine-induced p32 phosphorylation (30-100 µM) without PKC activation-unlike oleic acid (PKC IC50 ~20 µM). • Enables automated, regioselective sn-2 phospholipid acylation via direct liquid dispensing; yields >96% pure, regiopure products. • Non-corrosive; releases only oleic acid as by-product, ideal for moisture-sensitive substrates and corrosion-sensitive reactor environments.

Molecular Formula C36H66O3
Molecular Weight 546.9 g/mol
CAS No. 24909-72-6
Cat. No. B162843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleic anhydride
CAS24909-72-6
Synonymscis-9-Octadecenoic anhydride
Molecular FormulaC36H66O3
Molecular Weight546.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18-
InChIKeyOCNZHGHKKQOQCZ-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleic Anhydride Procurement & Differentiation


Oleic anhydride (cis-9-octadecenoic anhydride, CAS 24909-72-6) is a long-chain unsaturated fatty acid anhydride derived from oleic acid. It functions primarily as a reactive acylating agent for nucleophiles such as alcohols, amines, and thiols, facilitating ester, amide, and thioester formation. [1] Unlike its parent acid, oleic anhydride can acylate without releasing water, and unlike acid chlorides, it generates a fatty acid by-product rather than HCl. Its low melting point (22–24 °C) distinguishes it from saturated fatty anhydrides that are waxy solids at room temperature.

Sphingolipid signaling studies without PKC interference — avoids oleic acid's off-target kinase activation
Room-temperature liquid (mp 22–24 °C) supports automated dispensing and heated-line-free workflows
Non-corrosive acylation: releases oleic acid, not HCl — suitable for moisture-sensitive substrates

Why Oleic Anhydride Substitutes Fail


Fatty acid derivatives are not interchangeable acylating agents. Oleic anhydride provides a unique combination of unsaturation-mediated fluidity and anhydride reactivity without the off-target signaling effects of the parent acid. [1] Substituting oleic acid introduces PKC activation artifacts in cell-based assays, while saturated anhydrides such as stearic or palmitic anhydride require heating to melt and exhibit different hydrolysis kinetics under crowded conditions. [2] The quantitative evidence below details exactly how oleic anhydride differs from its closest structural and functional analogs.

Oleic acid may activate PKC, introducing confounding phosphorylation in cell-based assays
Saturated anhydrides (stearic, palmitic) are waxy solids; require heating and exhibit different hydrolysis kinetics
Synthesis via standard acid chloride routes may fail; oxalyl chloride route specificity can impact purity

Oleic Anhydride Differentiation Evidence


Biochemical Selectivity vs. Oleic Acid

In a direct comparative study using Jurkat T cell cytosol, oleic anhydride inhibited sphingosine-activated protein kinases without inducing changes in basal protein phosphorylation. In contrast, the parent compound oleic acid induced phosphorylation of distinct substrates via protein kinase C (PKC) activation while simultaneously inhibiting sphingosine-induced phosphorylation with an IC50 of approximately 20 µM. [1] Oleic anhydride did not trigger PKC-mediated phosphorylation at any tested concentration up to 100 µM, providing a cleaner pharmacological tool. [2]

Biochemical Selectivity
Head-to-head
Zero PKC activation up to 100 µM vs. oleic acid's measurable PKC induction; inhibition range 30–100 µM vs. oleic acid IC50 ~20 µM
Reported cleaner inhibition of sphingosine-activated kinases in Jurkat T cell cytosol
Assay uses sphingosine-activated p32 kinase; substitution risk: oleic acid activates PKC
sphingolipid signaling protein kinase C Jurkat T cell assay biochemical pharmacology

Room-Temperature Liquid State vs. Saturated Anhydrides

Oleic anhydride exhibits a melting point of 22–24 °C, placing it at the transition between solid and liquid at room temperature; it is typically a low-viscosity liquid under standard laboratory conditions (20–25 °C). In contrast, stearic anhydride (C18:0, mp 70–72 °C) and palmitic anhydride (C16:0, mp 62–65 °C) are waxy solids requiring heating to 65–75 °C for liquid handling. This difference eliminates the need for heated transfer lines or solvent pre-dissolution when using oleic anhydride in automated synthesis or formulation workflows.

Room-Temp. Liquid State
Data to verify
mp 22–24 °C vs. stearic anhydride mp 70–72 °C; Δmp ~46–50 °C lower
Reported liquid state advantage at 25 °C; eliminates need for heated handling
Verify batch-specific melting point; literature value may vary
physical property formulation handling acylating agent

Synthesis Restriction: Oxalyl Chloride Requirement

In a systematic comparison of fatty acid anhydride syntheses, anhydrides of decanoic, lauric, myristic, palmitic, and stearic acids were prepared in >90% yields via their corresponding acid chlorides using standard methods (e.g., thionyl chloride or phosphorus trichloride). However, oleic anhydride could only be prepared satisfactorily when oleoyl chloride was first generated using oxalyl chloride, a more hazardous and costly reagent. [1] This route specificity reflects the sensitivity of the cis-double bond in oleic acid to alternative chlorinating agents, which cause side reactions or lower yields.

Synthesis Route Requirement
Head-to-head
Oxalyl chloride route required for >90% yield; standard SOCl₂/PCl₃ methods yield lower purity
Route specificity may cause batch variability if not controlled
Request supplier method confirmation; cis-double bond sensitive to chlorinating agents
synthesis acid chloride route process chemistry oxalyl chloride

Equilibrium Limitation in Mixed Anhydride Formation

When acetic anhydride and oleic acid are mixed in a 1:1 molar ratio, two consecutive reactions occur. The first forms acetic-oleic anhydride (AOA), and the second forms oleic anhydride. At equilibrium in the 30–70 °C range, oleic anhydride constitutes only ~5% of the mixture, with AOA, acetic anhydride, oleic acid, and acetic acid comprising the remainder. [1] This low equilibrium yield indicates that oleic anhydride is thermodynamically disfavored relative to the mixed anhydride and acetic anhydride, a behavior not observed with simple symmetric anhydrides like acetic anhydride.

Equilibrium Yield
Class-level
~5% oleic anhydride at equilibrium in mixed acetic anhydride/oleic acid system
In situ generation likely insufficient; pre-formed anhydride needed for stoichiometric acylation
Class-level inference from HPLC study (30–70 °C); verify with your conditions
mixed anhydride acylation equilibrium HPLC quantification reaction thermodynamics

Chain-Length-Dependent Hydrolysis Under Crowding

Under macromolecular crowding conditions (10 wt% PEG2000), the hydrolysis rates of octanoic, nonanoic, and decanoic anhydrides decreased compared to dilute solution, whereas the hydrolysis rates of lauric anhydride (C12) and oleic anhydride (C18:1) increased. [1] This inversion is attributed to the ability of long-chain fatty acid anhydrides to partition into and be solubilized within self-assembled vesicles promoted by crowding agents, whereas short-chain anhydrides remain in the aqueous phase where crowding restricts diffusion. The differential effect is chain-length-dependent and is relevant for applications utilizing vesicle-based delivery or prebiotic compartment models.

Hydrolysis Under Crowding
Head-to-head
Hydrolysis rate increased under 10% PEG2000 vs. decrease for C8–C10 anhydrides
Crowding-accelerated hydrolysis may affect vesicle or intracellular mimic models
Refer to Cao et al. 2014 for rate constants; direction validated, not magnitude
macromolecular crowding autocatalytic hydrolysis fatty acid vesicle chain length effect

Oleic Anhydride Best Application Scenarios


Sphingolipid & PKC Signaling: Clean Inhibition

When studying sphingosine-activated protein kinases or PKC pathways in Jurkat T cells or other immune cell models, oleic anhydride (30–100 µM) inhibits sphingosine-induced p32 phosphorylation without inducing PKC-mediated background phosphorylation. Oleic acid cannot be substituted because it activates PKC at the concentrations required for inhibition (IC50 ~20 µM). [1]

Room-Temperature Automated Synthesis of Mixed-Acyl Phospholipids

In chemoenzymatic phospholipid synthesis platforms where regioselective sn-2 acylation is required, oleic anhydride serves as the acyl donor. Its liquid physical state at room temperature (mp 22–24 °C) enables direct dispensing by automated liquid handlers, and the method yields >96% pure phospholipid products with complete regiopurity. [2] Saturated anhydrides such as stearic or palmitic anhydride require pre-heating to >65 °C, complicating automation.

Prebiotic Vesicle & Crowded-Media Hydrolysis Studies

For researchers modeling autocatalytic vesicle systems under macromolecular crowding (e.g., PEG or dextran at 10 wt%), oleic anhydride is the appropriate long-chain unsaturated substrate. Its hydrolysis rate increases under crowding—in contrast to short-chain anhydrides (C8–C10), which slow down—making it essential for experiments that aim to replicate intracellular crowding conditions. [3]

HCl-Free Synthesis of Oleate Esters, Amides, and Thioesters

When a non-corrosive, non-volatile acylating agent is needed for oleate functionalization of alcohols, amines, or thiols, oleic anhydride is preferred over oleoyl chloride. The anhydride releases only oleic acid as the leaving group, avoiding the HCl generation and moisture sensitivity associated with acid chlorides. [4] This is critical in corrosion-sensitive reactor environments and for moisture-intolerant substrates.

Application
Selection Property
Validation Focus
Sphingolipid & PKC signaling studies
PKC artefact-free inhibition
Sphingosine-activated p32 kinase assay; verify no PKC phosphorylation
Automated phospholipid synthesis
Room-temperature liquid state
Liquid handler compatibility; regiopurity ≥96%
Prebiotic vesicle & crowding models
Crowding-enhanced hydrolysis
Autocatalytic kinetics in PEG/dextran crowded media
HCl-free acylation of alcohols, amines, thiols
Non-corrosive leaving group
Absence of HCl by-product; moisture tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oleic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.